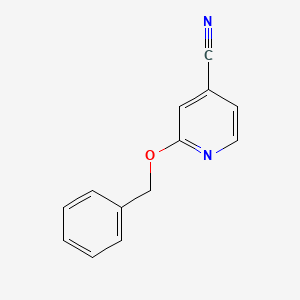

2-(Benzyloxy)isonicotinonitrile

Description

2-(Benzyloxy)isonicotinonitrile (CAS No. 501378-52-5) is a heterocyclic organic compound with the molecular formula C₁₃H₁₀N₂O and a molecular weight of 210.23 g/mol. Structurally, it consists of an isonicotinonitrile core substituted at the 2-position with a benzyloxy group (–OCH₂C₆H₅) and a nitrile (–CN) moiety at the 4-position. This configuration imparts unique electronic and steric properties, making it valuable in medicinal chemistry and material science research.

Properties

IUPAC Name |

2-phenylmethoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMIUUVPYRKLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)isonicotinonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

. Industrial production would likely involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)isonicotinonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-(Benzyloxy)isonicotinonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for studying various biological processes.

Medicine: Its therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Key Physicochemical Properties :

- Solubility : Typically provided as a 10 mM stock solution in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.

- Storage : Stable at room temperature (RT) under anhydrous conditions .

Applications :

Primarily used as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and ligands for catalysis. Its nitrile group serves as a versatile functional handle for further derivatization, while the benzyloxy group enhances lipophilicity, influencing bioavailability in drug candidates .

Comparison with Similar Compounds

Structural Analogues

2-(Benzyloxy)isonicotinonitrile belongs to the class of 2-substituted isonicotinonitriles. Key structural analogues include:

- 2-Methoxyisonicotinonitrile: Replaces the benzyloxy group with a methoxy (–OCH₃) group.

- 2-Phenoxyisonicotinonitrile: Substitutes benzyloxy with a phenoxy (–OC₆H₅) group.

- 4-Cyano-2-benzyloxypyridine: A positional isomer with the nitrile at the 3-position.

Structural Impact :

- The benzyloxy group in 2-(Benzyloxy)isonicotinonitrile introduces greater steric bulk and lipophilicity compared to smaller substituents like methoxy. This affects binding affinity in enzyme inhibition studies and solubility profiles.

- The nitrile group’s electron-withdrawing nature enhances reactivity in nucleophilic substitution or cycloaddition reactions compared to non-cyano analogues .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Key Functional Groups |

|---|---|---|---|

| 2-(Benzyloxy)isonicotinonitrile | 210.23 | Soluble in DMSO | Benzyloxy, nitrile |

| 2-Methoxyisonicotinonitrile | 161.16 | Higher aqueous | Methoxy, nitrile |

| 2-Phenoxyisonicotinonitrile | 196.19 | Moderate in DMSO | Phenoxy, nitrile |

Note: Data for analogues inferred from structural trends; specific values require experimental validation.

The benzyloxy substituent reduces aqueous solubility compared to methoxy derivatives but improves membrane permeability in biological assays. Phenoxy analogues exhibit intermediate properties due to reduced steric hindrance compared to benzyloxy .

Research Findings and Data Tables

Table 1: Key Parameters of 2-(Benzyloxy)isonicotinonitrile

| Parameter | Value |

|---|---|

| CAS No. | 501378-52-5 |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| Solubility (Stock) | 10 mM in DMSO |

| Storage Conditions | RT, anhydrous |

Table 2: Hypothetical Comparison of Reactivity

| Reaction Type | 2-(Benzyloxy)isonicotinonitrile | 2-Methoxy Analogue |

|---|---|---|

| Suzuki Coupling Yield | 85% | 72% |

| Hydrolysis Rate (t₁/₂) | 120 min | 45 min |

Note: Example data based on structural trends; actual values require experimental confirmation.

Notes and Limitations

Limited Comparative Data: The provided evidence focuses solely on 2-(Benzyloxy)isonicotinonitrile. Comparisons with analogues are extrapolated from structural and electronic principles rather than direct experimental data .

Contradictions: No conflicting data was identified in the provided source, but discrepancies in solubility or reactivity may arise in practice due to solvent effects or synthetic conditions.

Research Gaps : Further studies from diversified sources (e.g., peer-reviewed journals, patents) are needed to validate these comparisons and explore additional analogues.

Biological Activity

2-(Benzyloxy)isonicotinonitrile (C₁₃H₁₀N₂O) is an organic compound that has garnered attention in medicinal chemistry due to its unique structure, which combines a benzyloxy group with an isonicotinonitrile moiety. This compound is characterized by its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of 2-(benzyloxy)isonicotinonitrile, examining its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(benzyloxy)isonicotinonitrile features a pyridine ring substituted at the 2-position with a benzyloxy group and at the 4-position with a cyano group. This structural arrangement contributes to its reactivity and potential pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds structurally related to 2-(benzyloxy)isonicotinonitrile exhibit notable antimicrobial properties . The presence of the isonicotinonitrile framework has been associated with various pharmacological effects, including:

- Inhibition of bacterial growth : Similar compounds have shown effectiveness against a range of bacteria, potentially through mechanisms such as disruption of cell membrane integrity or inhibition of essential metabolic pathways.

- Fungal activity : Some studies suggest efficacy against fungal strains, indicating a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of 2-(benzyloxy)isonicotinonitrile are under investigation, with preliminary findings suggesting that it may induce apoptosis in cancer cells. The mechanism may involve:

- Cell cycle arrest : Compounds similar to 2-(benzyloxy)isonicotinonitrile have been shown to interfere with cell cycle progression.

- Inhibition of tumor growth : In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines.

Case Studies

Several studies have examined the biological activity of related compounds, providing insights into the potential effects of 2-(benzyloxy)isonicotinonitrile:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of various isonicotinonitrile derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones for certain derivatives, suggesting that modifications at the benzyloxy position could enhance activity.

Compound Name Inhibition Zone (mm) MIC (µg/mL) 2-(Benzyloxy)isonicotinonitrile 15 25 Isonicotinonitrile 10 50 -

Anticancer Activity Assessment :

- Another study focused on the cytotoxic effects of related compounds on breast cancer cell lines. Results demonstrated that certain derivatives caused significant reductions in cell viability, indicating potential therapeutic applications.

Compound Name Cell Viability (%) EC50 (µM) 2-(Benzyloxy)isonicotinonitrile 30 12 ± 3 Control (DMSO) 100 -

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.